Regioisomeric Purity as a Procurement-Decisive Parameter: 2,4,6-Trimethoxy vs. 3,4,5-Trimethoxy Substitution
The 2,4,6-trimethoxy substitution pattern (CAS 645418-07-1) is regioisomerically distinct from the 3,4,5-trimethoxy analog (CAS 645418-08-2); both share the identical molecular formula C₂₀H₂₁N₃O₄ and exact mass 367.15333 g/mol, making them indistinguishable by nominal mass alone . The topological polar surface area differs between the two regioisomers (85.5 Ų for the 3,4,5-isomer; calculated ~85.5 Ų for the 2,4,6-isomer as well, but the spatial distribution of hydrogen bond acceptors is inverted), altering molecular recognition properties . Without orthogonal analytical verification (e.g., ¹H-NMR, HPLC retention time), the two regioisomers cannot be discriminated, creating significant risk of compound misidentification in procurement [1].
| Evidence Dimension | Regioisomeric identity and analytical discrimination |
|---|---|
| Target Compound Data | 2,4,6-trimethoxy substitution; InChIKey: JYWMLEZFUWINFD-UHFFFAOYSA-N (tentative); CAS 645418-07-1 |
| Comparator Or Baseline | 3,4,5-trimethoxy substitution (regioisomer); CAS 645418-08-2; identical exact mass 367.15333 g/mol |
| Quantified Difference | Identical molecular formula and exact mass; differentiation requires orthogonal analytical methods (NMR, IR, chromatographic retention) |
| Conditions | Structural verification by mass spectrometry, NMR spectroscopy, and HPLC purity analysis |
Why This Matters
Regioisomeric misidentification can lead to irreproducible biological results; procurement must include analytical proof of regioisomeric identity.
- [1] Conceição RA, Ascari LM, Ferreira NC, et al. Synthesis and in silico and in vitro evaluation of trimethoxy-benzamides designed as anti-prion derivatives. Medicinal Chemistry Research, 2019, 28(12), 2128–2141. DOI: 10.1007/s00044-019-02443-8. View Source
